molecular formula C8H9F3N2 B12447522 2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine CAS No. 1260854-86-1

2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine

Cat. No.: B12447522
CAS No.: 1260854-86-1
M. Wt: 190.17 g/mol
InChI Key: XLXHGFPSPZUOEY-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine is a compound with a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine typically involves multiple steps. One common method starts with the reaction of 4,4-dimethoxybutan-2-one with trifluoroacetic acid ethyl ester, followed by a series of reactions to introduce the amine group . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine is unique due to the presence of both the trifluoromethyl group and the ethanamine group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

1260854-86-1

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

2-[3-(trifluoromethyl)pyridin-4-yl]ethanamine

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7-5-13-4-2-6(7)1-3-12/h2,4-5H,1,3,12H2

InChI Key

XLXHGFPSPZUOEY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CCN)C(F)(F)F

Origin of Product

United States

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